molecular formula C8H14O3 B14377789 Methyl 3-methyl-2-(2-oxoethyl)butanoate CAS No. 88496-54-2

Methyl 3-methyl-2-(2-oxoethyl)butanoate

Cat. No.: B14377789
CAS No.: 88496-54-2
M. Wt: 158.19 g/mol
InChI Key: AQXXLBGKWDWVFE-UHFFFAOYSA-N
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Description

Methyl 3-methyl-2-(2-oxoethyl)butanoate is an ester derivative characterized by a branched butanoate backbone with a methyl group at the 3-position and a 2-oxoethyl substituent at the 2-position. The compound’s structure suggests utility as a synthetic intermediate, particularly in pharmaceuticals or agrochemicals, given the reactivity of the oxo group and ester functionality. This analysis draws parallels with similar compounds documented in patents and research literature to establish a comparative framework.

Properties

CAS No.

88496-54-2

Molecular Formula

C8H14O3

Molecular Weight

158.19 g/mol

IUPAC Name

methyl 3-methyl-2-(2-oxoethyl)butanoate

InChI

InChI=1S/C8H14O3/c1-6(2)7(4-5-9)8(10)11-3/h5-7H,4H2,1-3H3

InChI Key

AQXXLBGKWDWVFE-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(CC=O)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-methyl-2-(2-oxoethyl)butanoate can be synthesized through esterification reactions. One common method involves the reaction of 3-methyl-2-butanone with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

Industrial production of esters like this compound often involves similar esterification processes but on a larger scale. The use of continuous reactors and efficient separation techniques ensures high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-methyl-2-(2-oxoethyl)butanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Hydrolysis: Carboxylic acid and alcohol.

    Reduction: Alcohol.

    Transesterification: New ester and alcohol.

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs include:

  • Methyl (2S)-3,3-dimethyl-2-(2,2,2-trifluoroethylamino)butanoate (): Features a trifluoroethylamino group at position 2 and dimethyl groups at position 3. The trifluoromethyl group enhances electrophilicity and metabolic stability compared to the oxoethyl group in the target compound .
  • Methyl 2-benzoylamino-3-oxobutanoate (): Contains a benzoylamino group and a 3-oxo moiety. The aromatic amino group introduces conjugation effects absent in the target compound, altering UV absorption and nucleophilic reactivity .
  • 3-Methyl-2-oxobutanoic acid (): The carboxylic acid precursor to the target ester. The absence of the ester group reduces volatility and increases polarity, impacting solubility and chromatographic behavior .

Physical and Chemical Properties

Property Methyl 3-methyl-2-(2-oxoethyl)butanoate* Methyl (2S)-3,3-dimethyl-2-(2,2,2-trifluoroethylamino)butanoate 3-Methyl-2-oxobutanoic acid
Molecular Formula C₈H₁₂O₃ C₉H₁₅F₃N₂O₂ C₅H₈O₃
Molecular Weight (g/mol) 156.18 258.23 116.12
Key Functional Groups Ester, oxoethyl Ester, trifluoroethylamino Carboxylic acid, oxo
Purification Method N/A C18 reverse-phase chromatography N/A
LCMS Retention Time N/A 1.2–1.5 min () N/A

*Estimated values based on structural analogs.

Research Findings

  • Stereochemical Influence: Compounds like Methyl (S)-3,3-dimethyl-2-(methylamino)butanoate hydrochloride () demonstrate the impact of stereochemistry on biological activity. The target compound’s lack of chiral centers (inferred) may simplify synthesis but reduce selectivity .
  • Chromatographic Behavior : Analogs purified via C18 columns () or silica gel () indicate moderate polarity, suggesting the target compound would require similar techniques .
  • Yield Optimization : Reactions in achieved 100% yields using excess reagents (e.g., methyl iodide), implying that the target compound’s synthesis may require stoichiometric control to avoid side reactions .

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